Ethyl (S)-Pyrrolidine-3-carboxylate
Overview
Description
Ethyl (S)-Pyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (S)-Pyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of (S)-pyrrolidine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is usually obtained through a series of purification steps, including extraction, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-Pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or ketone.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The products vary depending on the nucleophile used but can include various substituted pyrrolidines.
Scientific Research Applications
Ethyl (S)-Pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, including drugs for treating neurological disorders and infections.
Industry: It is used in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-Pyrrolidine-3-carboxylate depends on its specific application. In pharmaceuticals, it often acts as a prodrug, which is metabolized in the body to produce the active compound. The molecular targets and pathways involved vary but can include enzymes, receptors, and ion channels.
Comparison with Similar Compounds
Ethyl (S)-Pyrrolidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl ®-Pyrrolidine-3-carboxylate: The enantiomer of the compound, which has different biological activities due to its different spatial arrangement.
Mthis compound: A similar compound with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Pyrrolidine-3-carboxylic acid: The parent compound, which lacks the ethyl ester group and has different chemical properties.
This compound is unique due to its specific chiral configuration and the presence of the ethyl ester group, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl (3S)-pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238706 | |
Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807380-84-2 | |
Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807380-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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